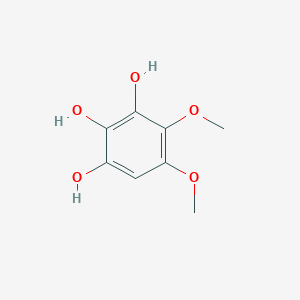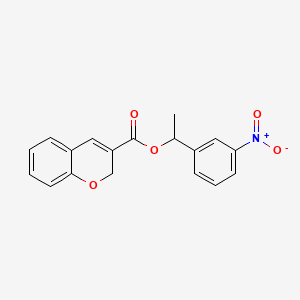
1-(3-nitrophenyl)ethyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-nitrophenyl)ethyl 2H-chromene-3-carboxylate is an organic compound that belongs to the class of chromenes Chromenes are oxygen-containing heterocycles that are widely found in natural products and have significant biological and pharmacological activities
Preparation Methods
The synthesis of 1-(3-nitrophenyl)ethyl 2H-chromene-3-carboxylate typically involves the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through cyclization reactions involving benzopyran ring formation.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, where a phenyl ring is treated with nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Esterification: The final step involves the esterification of the chromene carboxylate with the nitrophenyl group to form the desired compound.
Chemical Reactions Analysis
1-(3-nitrophenyl)ethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
1-(3-nitrophenyl)ethyl 2H-chromene-3-carboxylate has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various biochemical reactions, leading to the modulation of biological activities. The chromene moiety can interact with enzymes and receptors, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
1-(3-nitrophenyl)ethyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C18H15NO5 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
1-(3-nitrophenyl)ethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H15NO5/c1-12(13-6-4-7-16(10-13)19(21)22)24-18(20)15-9-14-5-2-3-8-17(14)23-11-15/h2-10,12H,11H2,1H3 |
InChI Key |
XNSCLNLNOVTUFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])OC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


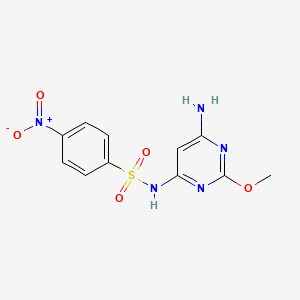
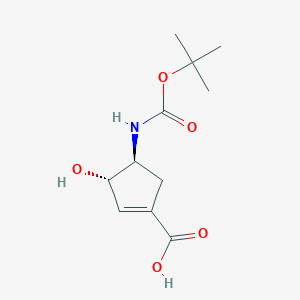
![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)
![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
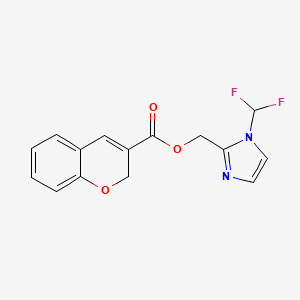


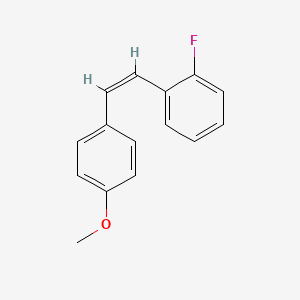
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)

![tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12933958.png)
